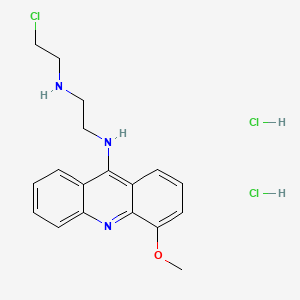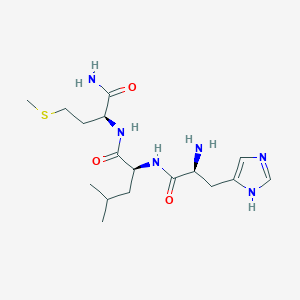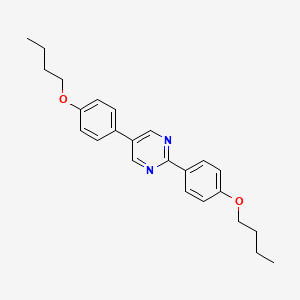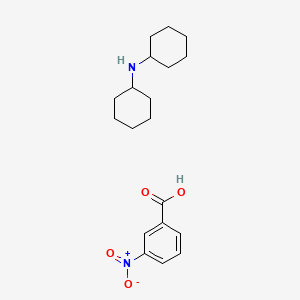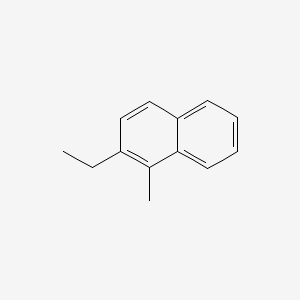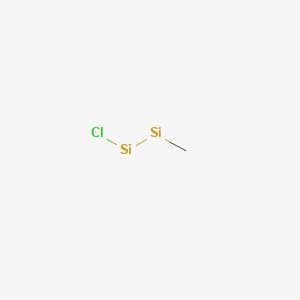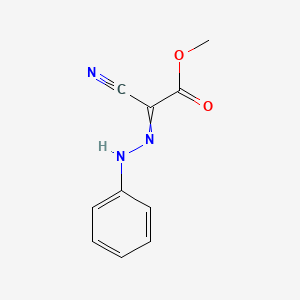
Methyl cyano(2-phenylhydrazinylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cyano(2-phenylhydrazinylidene)acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group, a phenylhydrazinylidene moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(2-phenylhydrazinylidene)acetate typically involves the condensation of methyl cyanoacetate with 2-phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl cyano(2-phenylhydrazinylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Methyl cyano(2-phenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of methyl cyano(2-phenylhydrazinylidene)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as sortase A, which is involved in the anchoring of surface proteins to the cell wall of Gram-positive bacteria . This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-phenylhydrazinylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-phenylhydrazinylidene)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Methyl cyano(2-phenylhydrazinylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a versatile intermediate in
特性
CAS番号 |
36874-74-5 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
methyl 2-cyano-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(7-11)13-12-8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChIキー |
XWKZTCZGCMFFRY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=NNC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
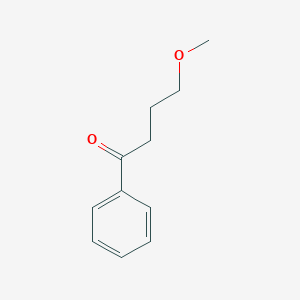
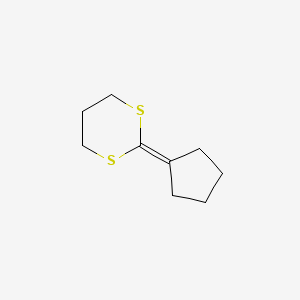
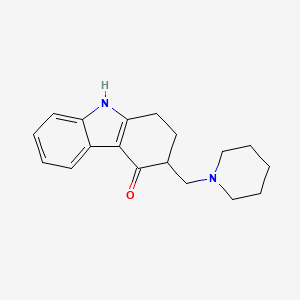
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
